molecular formula C11H14O2 B2415729 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 16821-32-2

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2415729
CAS No.: 16821-32-2
M. Wt: 178.231
InChI Key: IVSJZMUJOFGIOR-UHFFFAOYSA-N
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Comparison with Similar Compounds

  • 6-Methoxy-1-tetralone
  • 6-Methoxy-1-naphthaldehyde
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

Overview

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of a methoxy group and a hydroxyl group on its structure. Research into its biological activity has revealed various mechanisms and potential therapeutic applications.

PropertyValue
Molecular Formula C12_{12}H17_{17}NO2_2
Molecular Weight 207.27 g/mol
CAS Number 16821-32-2
IUPAC Name This compound

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:

  • Inhibition of Enzymes : This compound has been identified as a moderate inhibitor of retinoic acid metabolizing enzymes. This inhibition can influence various biological processes related to cell differentiation and proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

  • Case Study on Retinoic Acid Metabolism : A study presented at the Asian Pacific Congress of Clinical Biochemistry highlighted the role of this compound in modulating retinoic acid metabolism. This modulation is significant for conditions such as cancer and developmental disorders .
  • Antimicrobial Efficacy : In a laboratory setting, this compound was tested against a range of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into antimicrobial therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(Aminomethyl)-6-hydroxy-naphthalene Lacks methoxy groupLower solubility; reduced biological activity
6-Methoxy-naphthalene No hydroxyl groupPrimarily used in chemical synthesis; limited bioactivity
6-Methoxy-tetralone Ketone instead of alcoholExhibits different reactivity; less focus on bioactivity

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSJZMUJOFGIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methoxytetralone (10 g, 0.057 mol) was mixed with 150 ml of dry ethanol and sodium borohydride (1.2 eq) was added by portions to the stirred mixture. The reaction mixture was left to stir at ambient temperature for 15 h. The reaction mixture was then concentrated by rotary evaporation, mixed with 100 ml of water and heated for 1 h at 45° C.. The resulting mixture was extracted into diethyl ether (3×80 ml). Combined organic extract was dried over Na2SO4 and concentrated by rotary evaporation to give 10.39 g of yellow oil which was used in the next step without additional purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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